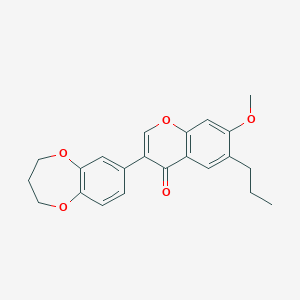
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one, also known as AG-1478, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of tyrosine kinase inhibitors, which are molecules that inhibit the activity of enzymes called tyrosine kinases. Tyrosine kinases play a crucial role in the regulation of cell growth, differentiation, and survival, making them an attractive target for cancer research.
Scientific Research Applications
Photochemical Synthesis and Reorganization
One area of research involves the photo-reorganization of chromenones, where derivatives similar to the compound have been explored for synthesizing angular pentacyclic compounds. For instance, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV-light exposure results in the formation of angular pentacyclic - benzothiophene fused xanthenone derivatives. This process, which avoids the use of specific and toxic reagents, represents a green and convenient synthesis method for creating complex organic structures (Dalal, Khanna, Kumar, & Kamboj, 2017).
Antimicrobial Activity
Another significant application is in the synthesis of novel chromenone derivatives with potent antimicrobial properties. Compounds such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones have been synthesized and tested for their in vitro antimicrobial activity, displaying significant antibacterial and antifungal effects. These findings underscore the potential of chromenone derivatives in developing new antimicrobial agents (Mandala et al., 2013).
Biological Activity and Synthetic Access
Research also delves into the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine analogs, highlighting their biological significance. These compounds are known for their adrenergic stimulant properties and bronchial dilator activity, demonstrating the therapeutic potential of benzodioxepine derivatives. Innovative synthetic routes have been developed to access substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines, which are crucial for exploring their full biological utility (Damez, Labrosse, Lhoste, & Sinou, 2001).
Antitumor Activity
Moreover, derivatives of chromenone have been investigated for their antitumor activities. For example, benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs of acronycine have been designed, synthesized, and evaluated for their in vitro and in vivo biological activities against various cancer cell lines. Such studies reveal the compound's potential in cancer therapy, where specific derivatives exhibited significant inhibitory effects on tumor growth (Tian et al., 2014).
properties
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-3-5-15-10-16-20(12-19(15)24-2)27-13-17(22(16)23)14-6-7-18-21(11-14)26-9-4-8-25-18/h6-7,10-13H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEOMPWZQNSVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2796615.png)
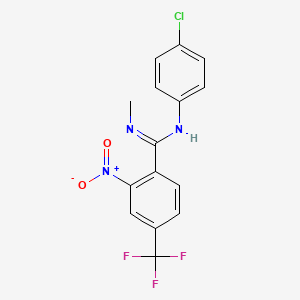
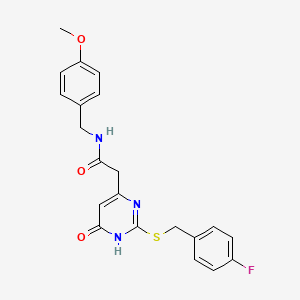
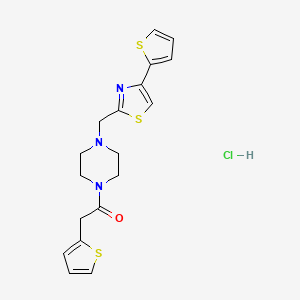
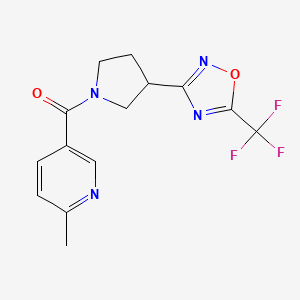
![2-(2-Chloro-6-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2796623.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)
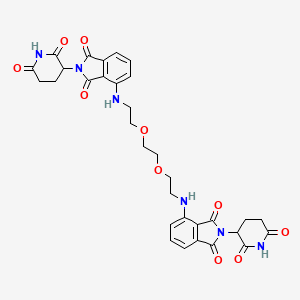
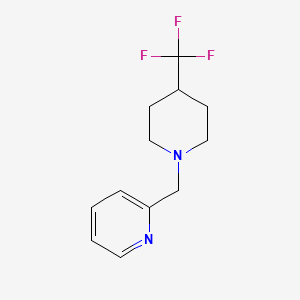

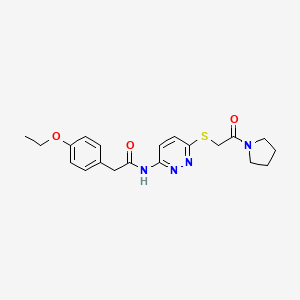
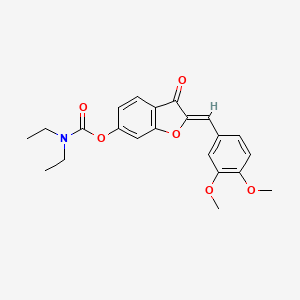
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2796636.png)